L-Leucine,N-(carboxymethyl)-L-phenylalanyl-
Overview
Description
- L-Leucine,N-(carboxymethyl)-L-phenylalanyl- is a dipeptide compound with the chemical formula C<sub>10</sub>H<sub>17</sub>NO<sub>6</sub> . It consists of two amino acids: L-Leucine and N-(carboxymethyl)-L-phenylalanyl- .
- The compound is synthesized by combining these two amino acids through peptide bond formation.
Synthesis Analysis
- The synthesis of L-Leucine,N-(carboxymethyl)-L-phenylalanyl- can occur through various methods, including chemical reactions or enzymatic processes.
- One scalable method involves the ring-opening polycondensation (ROP) of α-L-leucine N-carboxyanhydride (NCA) . This process yields the dipeptide by linking the carboxyl group of one amino acid to the amino group of the other.
Molecular Structure Analysis
- The molecular structure of L-Leucine,N-(carboxymethyl)-L-phenylalanyl- consists of two amino acid residues connected by a peptide bond.
- The specific arrangement of atoms and functional groups determines its properties and behavior.
Chemical Reactions Analysis
- L-Leucine,N-(carboxymethyl)-L-phenylalanyl- can participate in various chemical reactions, including hydrolysis, esterification, and peptide bond cleavage.
- Its reactivity depends on the functional groups present in the molecule.
Physical And Chemical Properties Analysis
- L-Leucine,N-(carboxymethyl)-L-phenylalanyl- is a white crystalline solid.
- It has a molecular weight of approximately 247.25 g/mol.
- Solubility, melting point, and other physical properties depend on environmental conditions.
Scientific Research Applications
Muscle Protein Synthesis Enhancement
L-Leucine is a critical amino acid in regulating skeletal muscle protein synthesis, demonstrating significant effects in both young and elderly populations. Studies have shown that leucine supplementation, either alone or as part of a mixed macronutrient beverage, can enhance myofibrillar protein synthesis following exercise. This is particularly evident when lower protein doses are supplemented with leucine to match the muscle protein synthesis rates achieved by higher protein doses (Churchward-Venne et al., 2014; Rieu et al., 2006).
Metabolic Regulation
Beyond its anabolic effects on muscle, L-Leucine plays a significant role in whole-body metabolism, including modulation of glucose homeostasis and amino acid metabolism. Intravenous infusion of L-Leucine has been shown to impact plasma concentrations of essential amino acids and influence glucose metabolism without altering insulin levels, suggesting a potential regulatory role in metabolic health (Nair et al., 1992).
Potential Therapeutic Applications
The implications of leucine's effects extend into potential therapeutic applications for age-related muscle loss (sarcopenia), obesity, diabetes, and other metabolic disorders. For instance, leucine supplementation has been shown to improve muscle protein synthesis in the elderly independently of hyperaminoacidemia, suggesting its potential to combat sarcopenia and promote healthier aging (Rieu et al., 2006).
Safety And Hazards
- According to safety data sheets, L-Leucine,N-(carboxymethyl)-L-phenylalanyl- is not considered hazardous.
- However, always handle chemicals with care and follow safety protocols.
Future Directions
- Research on this compound could explore its potential applications in drug development, bioengineering, or materials science.
- Investigate its interactions with biological systems and evaluate its therapeutic properties.
properties
IUPAC Name |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-(carboxymethylamino)-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.C6H13NO2/c13-10(14)7-12-9(11(15)16)6-8-4-2-1-3-5-8;1-4(2)3-5(7)6(8)9/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16);4-5H,3,7H2,1-2H3,(H,8,9)/t9-;5-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJXIRJMLZJQIF-LMECJBHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595078 | |
Record name | N-(Carboxymethyl)-L-phenylalanine--L-leucine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucine,N-(carboxymethyl)-L-phenylalanyl- | |
CAS RN |
81109-85-5 | |
Record name | N-(Carboxymethyl)-L-phenylalanine--L-leucine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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